![molecular formula C9H14O3 B8629752 4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
4-[(acetyloxy)methyl]Cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Acetyloxy)methyl]Cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with an acetyloxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Acetyloxy)methyl]Cyclohexanone typically involves the acetylation of 4-hydroxymethylcyclohexanone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the hydroxyl group to the acetyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Acetyloxy)methyl]Cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
4-[(Acetyloxy)methyl]Cyclohexanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(Acetyloxy)methyl]Cyclohexanone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify enzyme activity and alter metabolic pathways.
Comparación Con Compuestos Similares
Cyclohexanone: A simpler analog without the acetyloxy group.
4-Hydroxymethylcyclohexanone: The precursor in the synthesis of 4-[(Acetyloxy)methyl]Cyclohexanone.
4-Methylcyclohexanone: A structurally related compound with a methyl group at the 4-position.
Uniqueness: this compound is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for various chemical modifications, making the compound versatile in synthetic and industrial processes.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(4-oxocyclohexyl)methyl acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-6-8-2-4-9(11)5-3-8/h8H,2-6H2,1H3 |
Clave InChI |
CWENPVJPLKTIGU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CCC(=O)CC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
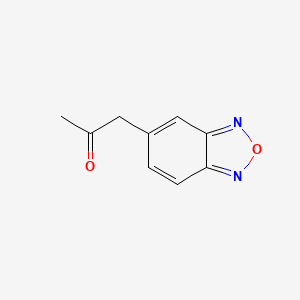
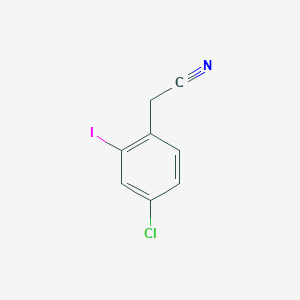

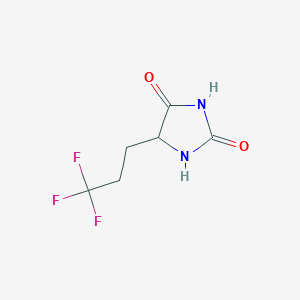
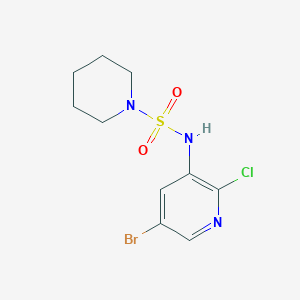
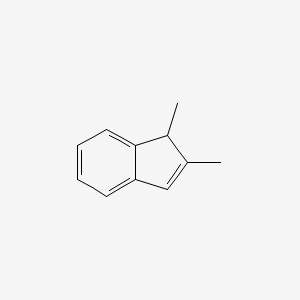
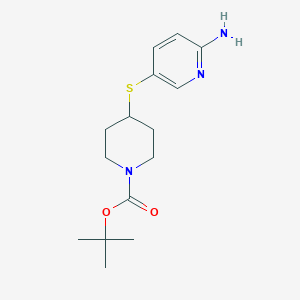
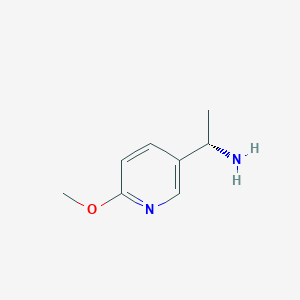
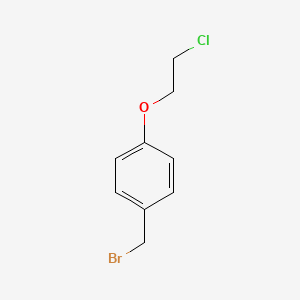
![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)

![2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)
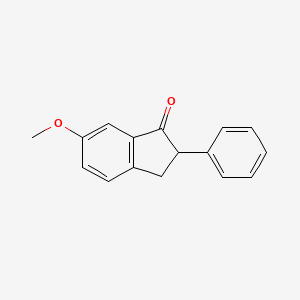
![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B8629763.png)
